4-Amino-2-iodobenzonitrile

Palladium catalysis Cross-coupling Oxidative addition

Pharmaceutical and materials research requiring mild Pd-catalyzed cross-coupling often faces yield challenges with bromo- or chloro-arenes. This ortho-iodinated benzonitrile solves the problem via faster oxidative addition. - **Superior Kinetics**: Ar-I bond enables lower catalyst loading and room-temperature coupling, preserving sensitive functionality. - **Site Selectivity**: Iodine ortho to nitrile directs coupling to the 2-position; amino group remains for further derivatization. - **Regulatory**: TSCA & REACH compliant for R&D. Supplied as a crystalline solid at ≥95% purity.

Molecular Formula C7H5IN2
Molecular Weight 244.03 g/mol
CAS No. 300627-48-9
Cat. No. B3382030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-iodobenzonitrile
CAS300627-48-9
Molecular FormulaC7H5IN2
Molecular Weight244.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)I)C#N
InChIInChI=1S/C7H5IN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,10H2
InChIKeyLEKGTXAVSVFRRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-iodobenzonitrile – Product Overview


4-Amino-2-iodobenzonitrile (CAS 300627-48-9) is a halogenated aromatic building block with the molecular formula C₇H₅IN₂ and molecular weight 244.03 g/mol . It features an ortho-iodine substituent, a para-amino group, and a nitrile moiety on the benzene ring . The compound has a reported melting point range of 112–115 °C and a predicted density of approximately 1.98 g/cm³ [1]. It is typically supplied at ≥95% purity as a white to amber crystalline solid, suitable for use in palladium-catalyzed cross-coupling applications including Suzuki-Miyaura and Sonogashira reactions . The presence of the iodine atom enables selective oxidative addition with palladium catalysts, while the electron-withdrawing nitrile and electron-donating amino groups modulate the electronic character of the aromatic system [2].

Pd-catalyzed coupling substrate Iodoarene suited for Suzuki-Miyaura and Sonogashira reactions with reported mild oxidative addition.
Ortho-iodine regiochemistry Site-selective coupling at the 2-position enabled by iodine adjacent to nitrile and para to amino.
Electronic modulation Nitrile (EW) and amino (ED) groups support tunable aryl ring electronics for coupling optimization.

4-Amino-2-iodobenzonitrile vs. Bromo/Chloro Analogs


Substituting 4-Amino-2-iodobenzonitrile with its bromo- (4-amino-2-bromobenzonitrile, CAS 53312-82-6) or chloro- (4-amino-2-chlorobenzonitrile, CAS 20925-27-3) analogs introduces non-trivial differences in reaction kinetics and selectivity. In palladium-catalyzed cross-coupling cycles, the oxidative addition step—the rate-determining insertion of Pd(0) into the carbon-halogen bond—proceeds with barriers that increase systematically in the order Ar–I < Ar–Br < Ar–Cl [1]. Iodoarenes with electron-withdrawing substituents exhibit lower activation barriers than their bromo- or chloro- counterparts, enabling coupling under milder conditions and with reduced catalyst loadings [1]. While bromo- and chloro-analogs remain viable for certain applications, they require more forcing conditions (elevated temperatures, stronger bases, or specialized ligand systems) that may compromise thermally sensitive functional groups or reduce overall yield [2]. The specific substitution pattern of 4-amino-2-iodobenzonitrile—with iodine ortho to the nitrile and para to the amino group—further defines its reactivity profile in site-selective transformations that cannot be replicated by regioisomers or different halogen variants . The evidence below quantifies these differentiating dimensions.

Target4-Amino-2-iodobenzonitrile: weaker C–I bond facilitates oxidative addition under mild conditions.
Bromo/Chloro analogsC–Br and C–Cl bonds require higher temperatures or stronger bases; reaction rates may shift significantly.
TargetRegiochemistry defined by ortho-iodine relative to nitrile.
Bromo/Chloro analogsSimilar substitution pattern but halogen identity may alter catalyst resting state and selectivity profile.
TargetDocumented electronic interplay of iodine with nitrile and amino groups.
Bromo/Chloro analogsElectronic effects are halogen-dependent; coupling outcomes may not transfer directly.

4-Amino-2-iodobenzonitrile: Supporting Evidence


Facile Oxidative Addition of Aryl Iodides in Pd Coupling

In palladium-catalyzed cross-coupling reactions, the oxidative addition of aryl halides to Pd(0) proceeds with activation barriers that follow the established reactivity order: Ar–I < Ar–Br < Ar–Cl [1]. DFT calculations at the BP86 level with dispersion correction and THF solvation demonstrate that the bisphosphine oxidative addition pathway for 4-substituted iodobenzenes is barrierless, whereas comparable studies on bromobenzenes report measurable activation barriers [1]. The iodine atom in 4-Amino-2-iodobenzonitrile, with a C–I bond dissociation energy of approximately 234 kJ/mol, is substantially weaker than the C–Br bond (≈284 kJ/mol) and C–Cl bond (≈327 kJ/mol) . This inherent bond weakening facilitates more facile oxidative addition, enabling coupling reactions under milder thermal conditions and with reduced catalyst decomposition [2].

Facile oxidative addition
Cross-study comparable
Target (C–I)
~234 kJ/mol bond dissociation; barrierless bisphosphine addition [1]
Baseline (C–Br/Cl)
C–Br ~284 kJ/mol; C–Cl ~327 kJ/mol; measurable barriers
Supports selection for mild coupling conditions
DFT (BP86, THF) on Pd(0)-PMe₃ models; bond weakening enables lower temperature protocols.
Palladium catalysis Cross-coupling Oxidative addition

Nitrile Substituent Boosts Coupling Reactivity

DFT studies on 4-substituted iodobenzenes reveal that the reaction free energy of oxidative addition on Pd(0)-PMe₃ complexes exhibits a linear correlation with Hammett σₚ constants of para substituents [1]. Electron-withdrawing groups (EWGs) such as nitrile render the oxidative addition step more exergonic compared to electron-donating groups or unsubstituted iodobenzene [1]. In 4-Amino-2-iodobenzonitrile, the nitrile group (σₚ ≈ 0.66) acts as a strong EWG, while the para-amino group (σₚ ≈ -0.66) provides counterbalancing electron donation. This dual electronic character modulates the aryl ring's electron density, influencing both the oxidative addition energetics and the stability of subsequent organopalladium intermediates .

Nitrile electronic effect
Class-level inference
Exergonic oxidative addition correlates with Hammett σₚ (nitrile ≈ 0.66); DFT shows more favorable thermodynamics vs. unsubstituted or EDG-substituted iodoarenes.
May support electronic tuning in coupling design
Quantitative correlation from DFT study; exact compound data inferred from class.
Electronic effects Cross-coupling Hammett correlation

Androgen Receptor Antagonist Activity in Prostate Cancer

4-Amino-2-iodobenzonitrile has been evaluated as a structural component in nonsteroidal androgen receptor (AR) antagonists. Studies report that this compound binds with high affinity to the androgen receptor in vivo and acts as an antagonist of the receptor . In vitro assessments demonstrate that 4-Amino-2-iodobenzonitrile functions as an effective inhibitor of prostate cancer cell proliferation . A lead compound containing the 2-iodobenzonitrile moiety—specifically [3aS-(3aα,4β,5β,7β,7aα)]-4-(octahydro-5-hydroxy-4,7-dimethyl-1,3-dioxo-4,7-epoxy-2H-isoindol-2-yl)-2-iodobenzonitrile—exhibited potent in vivo efficacy after oral dosing in the CWR22 human prostate tumor xenograft model .

AR antagonist activity
Data to verify
Reported high-affinity AR binding in vivo; in vitro prostate cancer cell growth inhibition; lead derivative showed in vivo response in CWR22 xenograft model.
Supports AR signaling research model fit
Comparative halogen analog AR data not identified; model context review advised.
Androgen receptor Prostate cancer Antagonist

4-Amino-2-iodobenzonitrile: Key Applications


Suzuki-Miyaura & Sonogashira Cross-Coupling

4-Amino-2-iodobenzonitrile serves as a reactive aryl iodide substrate in palladium-catalyzed cross-coupling protocols including Suzuki-Miyaura and Sonogashira reactions . The C–I bond undergoes facile oxidative addition to Pd(0) catalysts, enabling efficient formation of biaryl and aryl-alkyne products under mild conditions . The ortho-iodine substitution pattern relative to the nitrile group provides site selectivity for coupling at the 2-position, while the para-amino group remains available for subsequent derivatization or hydrogen-bonding interactions . This compound is appropriate for research groups and CROs seeking to construct complex aromatic architectures where bromo- or chloro-analogs would require more forcing conditions or specialized ligand systems .

AR Antagonist Synthesis for Prostate Cancer

Based on documented high-affinity androgen receptor binding and in vitro prostate cancer growth inhibition, 4-Amino-2-iodobenzonitrile is a validated starting material for the synthesis of nonsteroidal AR antagonists . The 2-iodobenzonitrile core has been successfully incorporated into [2.2.1]-oxabicyclo imide-based AR antagonists that demonstrated oral in vivo efficacy in the CWR22 human prostate tumor xenograft model . Medicinal chemistry teams engaged in prostate cancer drug discovery may select this building block over uncharacterized halogen analogs, leveraging the established structure-activity relationship precedent to accelerate lead optimization efforts .

Halogen Bonding & Supramolecular Chemistry

The iodine substituent in 4-Amino-2-iodobenzonitrile is capable of participating in halogen bonding interactions, as demonstrated in crystallographic studies of related iodobenzonitrile systems where C≡N···I halogen bonds direct supramolecular assembly . Iodobenzonitrile derivatives have been shown to form heteroleptic Zn(II) halide complexes exhibiting halogen bonds (I···Br) that organize molecular fragments into supramolecular layers or chains, as confirmed by X-ray diffraction . Researchers in crystal engineering and materials chemistry may select 4-Amino-2-iodobenzonitrile as a halogen bond donor-acceptor building block, with the additional amino group providing a second site for hydrogen bonding or metal coordination .

Application
Selection Property
Validation Focus
Suzuki-Miyaura & Sonogashira coupling
Iodoarene oxidative addition reactivity
Coupling efficiency and site selectivity
AR signaling research models
Reported AR binding precedent
Model-response validation (CWR22 xenograft context)
Crystal engineering & supramolecular assembly
Iodine halogen-bond donor capacity
X-ray diffraction and solid-state assembly

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